molecular formula C11H8Cl3F3N2O2 B3042590 N-[3-methoxy-5-(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea CAS No. 648408-33-7

N-[3-methoxy-5-(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea

Cat. No.: B3042590
CAS No.: 648408-33-7
M. Wt: 363.5 g/mol
InChI Key: WUNQNZLJTFLRAU-UHFFFAOYSA-N
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Description

N-[3-methoxy-5-(trifluoromethyl)phenyl]-N’-(1,2,2-trichlorovinyl)urea is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a trichlorovinyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-5-(trifluoromethyl)phenyl]-N’-(1,2,2-trichlorovinyl)urea typically involves the reaction of 3-methoxy-5-(trifluoromethyl)aniline with 1,2,2-trichloroethenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at low temperatures to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-5-(trifluoromethyl)phenyl]-N’-(1,2,2-trichlorovinyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trifluoromethyl and trichlorovinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[3-methoxy-5-(trifluoromethyl)phenyl]-N’-(1,2,2-trichlorovinyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-methoxy-5-(trifluoromethyl)phenyl]-N’-(1,2,2-trichlorovinyl)urea involves its interaction with specific molecular targets. The trifluoromethyl and trichlorovinyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in catalysis and organic transformations.

    N,N’-Bis[3,5-dimethylphenyl]urea: Used in similar applications but lacks the trifluoromethyl and trichlorovinyl groups.

Properties

IUPAC Name

1-[3-methoxy-5-(trifluoromethyl)phenyl]-3-(1,2,2-trichloroethenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl3F3N2O2/c1-21-7-3-5(11(15,16)17)2-6(4-7)18-10(20)19-9(14)8(12)13/h2-4H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNQNZLJTFLRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NC(=C(Cl)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-methoxy-5-(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea
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N-[3-methoxy-5-(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea
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